5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
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Description
The compound “5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide” is a complex organic molecule. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit diverse pharmacological activities .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, and condensation . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A study by Klásek et al. (2003) presents a new synthesis approach for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, exploring molecular rearrangements relevant to quinoline derivatives. This research could provide a foundation for synthesizing compounds related to "5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide" by offering insights into the behavior of quinolinone compounds under various chemical conditions (Klásek et al., 2003).
Novel Compound Synthesis
Gao et al. (2011) describe the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of quinoline derivatives in synthesizing compounds that could have diverse biological applications. This work underscores the potential of quinoline derivatives in medicinal chemistry and could provide a framework for developing derivatives of "this compound" with specific functionalizations (Gao et al., 2011).
Psycho- and Neurotropic Properties
Research on the psycho- and neurotropic properties of novel quinolin-4-ones by Podolsky et al. (2017) investigates the therapeutic potential of quinoline derivatives. The study identifies compounds with significant sedative, anti-amnesic, and anti-anxiety actions, highlighting the diverse pharmacological profiles that can be achieved with quinoline-based compounds. This suggests avenues for the development of "this compound" and related compounds for neurological applications (Podolsky et al., 2017).
Laquinimod Synthesis
Huang et al. (2016) detail an efficient method for synthesizing Laquinimod, a compound structurally similar to the subject molecule, which is in clinical trials for multiple sclerosis. The research demonstrates the synthetic versatility and potential therapeutic applications of quinoline derivatives, providing a blueprint for the synthesis of structurally and functionally related compounds (Huang et al., 2016).
properties
IUPAC Name |
5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-12-8-15-10-14(20(25)24-18(15)9-13(12)2)6-7-23-21(26)17-11-16(22)4-5-19(17)27-3/h4-5,8-11H,6-7H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRXRIBBOTXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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